N-(3-ethoxypropyl)-2-nitroaniline
CAS No.: 1040329-50-7
Cat. No.: VC6086964
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040329-50-7 |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 |
| IUPAC Name | N-(3-ethoxypropyl)-2-nitroaniline |
| Standard InChI | InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 |
| Standard InChI Key | XZYGYBQREWZCEB-UHFFFAOYSA-N |
| SMILES | CCOCCCNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is N-(3-ethoxypropyl)-2-nitroaniline, reflecting its substitution pattern: an aniline derivative with a nitro group at position 2 and a 3-ethoxypropyl group attached to the nitrogen . Alternative designations include:
These identifiers facilitate precise referencing in chemical databases and procurement systems.
Molecular Formula and Structural Representation
The compound’s molecular formula, C₁₁H₁₆N₂O₃, corresponds to the following structural features:
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Aromatic core: Benzene ring with -NO₂ at C2
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Aliphatic chain: Propyl group (C3) with an ethoxy (-OCH₂CH₃) substituent at C3’
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Amine linkage: -NH- connecting the aromatic and aliphatic moieties
Table 1: Molecular Formula Breakdown
| Component | Count |
|---|---|
| Carbon | 11 |
| Hydrogen | 16 |
| Nitrogen | 2 |
| Oxygen | 3 |
Physicochemical Properties
Molecular Weight and Composition
The molecular weight of 224.26 g/mol was calculated using PubChem’s standardized algorithms, which consider isotopic abundance and elemental atomic weights . This parameter influences solubility, volatility, and chromatographic behavior.
Spectroscopic Identifiers
Key spectroscopic descriptors include:
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InChI: InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3
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SMILES: CCOCCCNC1=CC=CC=C1N+[O-]
These identifiers enable precise structural searches in chemical databases and simulations.
Physical State and Stability
While experimental data on melting/boiling points remain unreported, analogies to structurally similar nitroanilines suggest:
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Physical state: Likely liquid or low-melting solid at room temperature
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Stability: Expected sensitivity to strong oxidizers and UV radiation due to the nitro group
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Storage: Recommended in inert atmospheres at low temperatures to prevent decomposition
Synthetic and Reactivity Considerations
Synthesis Pathways
Though no direct synthesis reports exist for N-(3-ethoxypropyl)-2-nitroaniline, analogous nitroaniline derivatives are typically prepared through:
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Nitration: Electrophilic substitution on pre-functionalized anilines
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Alkylation: Introduction of the 3-ethoxypropyl group via nucleophilic substitution or reductive amination
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Protection/Deprotection: Use of temporary protecting groups to direct regioselectivity
A plausible route could involve:
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Step 1: Nitration of N-(3-ethoxypropyl)aniline using HNO₃/H₂SO₄
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Step 2: Purification via column chromatography to isolate the ortho isomer
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Nitro Group:
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Electrophilic aromatic substitution deactivation
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Reduction to amine (-NH₂) under catalytic hydrogenation
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Ethoxypropyl Chain:
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Ether cleavage via HI or BBr₃
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Oxidative degradation of the propyl spacer
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Table 2: Predicted Reactivity under Standard Conditions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Reduction | H₂/Pd-C | N-(3-ethoxypropyl)-1,2-diaminobenzene |
| Acidic Hydrolysis | HBr (48%) | 3-bromopropyl derivative |
| Nucleophilic Aromatic Substitution | NaN₃, Cu(I) | Azide-functionalized analogue |
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